molecular formula C13H20O2 B12880715 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one

1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one

Cat. No.: B12880715
M. Wt: 208.30 g/mol
InChI Key: ZKNWULMLTAWBFS-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of ketones It features a furan ring substituted with ethyl and isopropyl groups, and a ketone functional group attached to a methylpropan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted furan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of laboratory synthesis techniques. These methods may include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming more common.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the ethyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one
  • 1-(5-Ethyl-2-methylfuran-3-yl)-2-methylpropan-1-one

Comparison

Compared to similar compounds, 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one may exhibit unique properties due to the specific arrangement of its substituents

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-(5-ethyl-2-propan-2-ylfuran-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C13H20O2/c1-6-10-7-11(12(14)8(2)3)13(15-10)9(4)5/h7-9H,6H2,1-5H3

InChI Key

ZKNWULMLTAWBFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(O1)C(C)C)C(=O)C(C)C

Origin of Product

United States

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